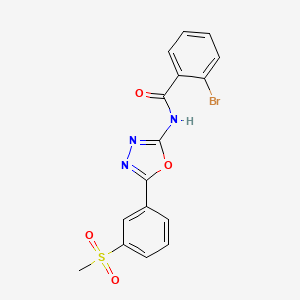

![molecular formula C30H31ClN4O5 B2485634 N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 896376-95-7](/img/structure/B2485634.png)

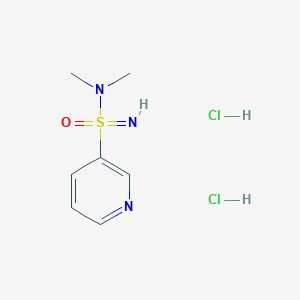

N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, cyclization techniques, and the use of specific reagents to introduce or modify functional groups. For example, studies on the synthesis of tetrahydroquinoline derivatives and isoquinolines involve palladium-mediated carbonylation and reactions with chloroacetaldehyde or chloroacetaldehyde derivatives, providing insights into potential methods for synthesizing similar compounds (Rahman, Kihlberg, & Långström, 2002).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure and Hirshfeld surface analysis, has been conducted on similar compounds. These studies often reveal the planarity of certain molecular units, the orientation of substituents, and the presence of weak hydrogen bonds contributing to the three-dimensional network structure of the molecules (Baba, Hayani, Hökelek, Kaur, Jasinski, Sebbar, & Kandri Rodi, 2019).

Chemical Reactions and Properties

Chemical reactions involving related compounds include halogenation, nucleophilic substitution, and cycloaddition reactions. These reactions often lead to the formation of new functional groups or molecular scaffolds, which can significantly affect the chemical properties of the compounds. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines via intramolecular nucleophilic attack illustrates the complexity and diversity of chemical reactions that similar compounds might undergo (He, Shi, Cheng, Man, Yang, & Li, 2016).

Applications De Recherche Scientifique

Antimicrobial Potential

N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide and its derivatives have been researched primarily for their antimicrobial properties. Desai et al. (2007) synthesized similar compounds, which showed significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Corrosion Inhibition

In the field of materials science, similar quinazoline derivatives have been evaluated for their effectiveness as corrosion inhibitors. Kumar et al. (2020) studied the corrosion inhibition ability of new quinazoline derivatives on mild steel in acidic media, demonstrating significant protective effects (Kumar et al., 2020).

Antihypertensive Activity

The compound and its related structures have been explored for potential antihypertensive effects. Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, which showed promising results in reducing blood pressure in rat models (Takai et al., 1986).

Dyeing Properties

Studies have also been conducted on derivatives for their applicability in the dyeing of fabrics. Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene, including similar chlorophenyl carbamoyl compounds, for dyeing polyester and nylon fabrics, showing good fastness properties (Abolude et al., 2021).

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37ClN4O5/c1-2-40-24-15-13-23(14-16-24)33-28(37)20-35-26-7-4-3-6-25(26)29(38)34(30(35)39)19-5-8-27(36)32-18-17-21-9-11-22(31)12-10-21/h9-16,25-26H,2-8,17-20H2,1H3,(H,32,36)(H,33,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMATFSMNQHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2485557.png)

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)

![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B2485563.png)

![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)

![1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2485573.png)

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)